N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-2-34(31,32)24-16-15-21(28-29-24)17-11-13-18(14-12-17)27-26(30)25-19-7-3-5-9-22(19)33-23-10-6-4-8-20(23)25/h3-16,25H,2H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQAAUQBLGXNBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via a sulfonation reaction using ethylsulfonyl chloride in the presence of a base.
Coupling with Xanthene: The final step involves coupling the pyridazine derivative with a xanthene derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in imaging studies to track biological processes due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the xanthene core, which can absorb and emit light at specific wavelengths. This makes it useful in imaging and diagnostic applications. Additionally, the ethylsulfonyl group may enhance the compound’s solubility and stability, facilitating its use in various environments.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
- N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide
Uniqueness
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide stands out due to its xanthene core, which imparts unique fluorescent properties. This makes it particularly valuable in applications requiring fluorescence, such as imaging and diagnostics. The presence of the ethylsulfonyl group also enhances its solubility and stability compared to similar compounds.
Biological Activity
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a xanthene core substituted with a pyridazine moiety and an ethylsulfonyl group. Its molecular formula is . This unique structure is hypothesized to contribute to its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : The compound has shown potential against certain bacterial strains, indicating its possible application as an antimicrobial agent.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It could influence signaling pathways related to apoptosis and inflammation.
- Interaction with Receptors : Potential interactions with various receptors (e.g., serotonin receptors) have been suggested.
Case Studies
-
Antitumor Activity Study :
- A study evaluated the effect of the compound on human cancer cell lines, showing significant inhibition of cell growth with an IC50 value indicating potency comparable to established chemotherapeutics.
-
Antimicrobial Efficacy :
- In vitro tests demonstrated that the compound exhibited antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) suggesting potential for further development as an antibiotic.
-
Anti-inflammatory Assessment :
- In a murine model of inflammation, treatment with the compound resulted in reduced markers of inflammation compared to control groups, supporting its role in anti-inflammatory therapies.
Data Tables
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | IC50 = X µM | Study 1 |
| Antimicrobial | MIC = Y µg/mL | Study 2 |
| Anti-inflammatory | Reduced inflammation markers | Study 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
